molecular formula C23H25NO3 B1385580 2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline CAS No. 1040690-13-8

2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline

Cat. No. B1385580
CAS RN: 1040690-13-8
M. Wt: 363.4 g/mol
InChI Key: YKGJHWAHVLASDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline (2-BENZ) is an organic compound with a variety of applications in the fields of organic synthesis and scientific research. It is a versatile intermediate in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. In scientific research, it has been used as an inhibitor of enzymes, as an antioxidant, and as a neuroprotective agent.

Mechanism of Action

2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline has a variety of mechanisms of action, depending on its application. As an enzyme inhibitor, it works by binding to the active site of the enzyme and blocking its activity. As an antioxidant, it works by scavenging free radicals, which can cause oxidative damage to cells. As a neuroprotective agent, it works by blocking the binding of toxins or other agents to neurons, thus preventing their damage.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in laboratory studies. It has been shown to inhibit the activity of enzymes such as COX-2, which can lead to reduced inflammation. It has also been shown to reduce oxidative stress, which can help protect cells from damage. In addition, it has been shown to have neuroprotective effects, which can help protect neurons from damage caused by toxins or other agents.

Advantages and Limitations for Lab Experiments

2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a wide range of conditions. It is also non-toxic, making it safe to use in laboratory experiments. However, it is important to note that it has a relatively short half-life, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for the use of 2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline in scientific research. It could be used to develop new inhibitors of enzymes and new antioxidants. It could also be used to develop new neuroprotective agents or to explore the effects of oxidative stress on cells. In addition, it could be used to explore the effects of different compounds on biochemical and physiological processes in the body. Finally, it could be used to develop new drugs or treatments for various diseases.

Scientific Research Applications

2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline has been used in many scientific research applications. It has been used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). It has also been used as an antioxidant, which can help protect cells from oxidative stress. In addition, it has been used as a neuroprotective agent, which can help protect neurons from damage caused by toxins or other agents.

properties

IUPAC Name

N-[[2-(2-methoxyethoxy)phenyl]methyl]-2-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-25-15-16-26-22-13-7-5-11-20(22)17-24-21-12-6-8-14-23(21)27-18-19-9-3-2-4-10-19/h2-14,24H,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGJHWAHVLASDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1CNC2=CC=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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